molecular formula C11H20O2 B14737238 Cyclopentyl 2-methylpentanoate CAS No. 6297-47-8

Cyclopentyl 2-methylpentanoate

Katalognummer: B14737238
CAS-Nummer: 6297-47-8
Molekulargewicht: 184.27 g/mol
InChI-Schlüssel: YSXXNSALBPRZJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentyl 2-methylpentanoate is an organic compound with the molecular formula C11H20O2 It is an ester formed from cyclopentanol and 2-methylpentanoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclopentyl 2-methylpentanoate can be synthesized through the esterification reaction between cyclopentanol and 2-methylpentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentyl 2-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-methylpentanoic acid.

    Reduction: Formation of cyclopentanol and 2-methylpentanol.

    Substitution: Formation of various substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

Cyclopentyl 2-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of cyclopentyl 2-methylpentanoate depends on its specific application. In general, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various molecular targets and pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Cyclopentyl 2-methylpentanoate can be compared with other similar esters, such as:

    Cyclopentyl acetate: Similar structure but with an acetate group instead of a 2-methylpentanoate group.

    Cyclopentyl propanoate: Similar structure but with a propanoate group instead of a 2-methylpentanoate group.

    Cyclopentyl butanoate: Similar structure but with a butanoate group instead of a 2-methylpentanoate group.

The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Eigenschaften

CAS-Nummer

6297-47-8

Molekularformel

C11H20O2

Molekulargewicht

184.27 g/mol

IUPAC-Name

cyclopentyl 2-methylpentanoate

InChI

InChI=1S/C11H20O2/c1-3-6-9(2)11(12)13-10-7-4-5-8-10/h9-10H,3-8H2,1-2H3

InChI-Schlüssel

YSXXNSALBPRZJO-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)C(=O)OC1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.